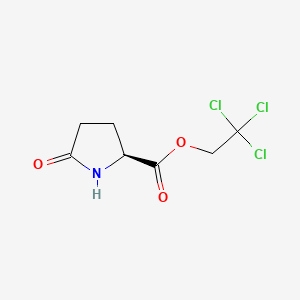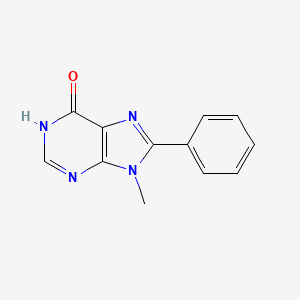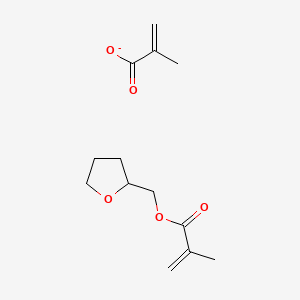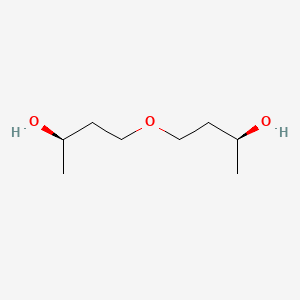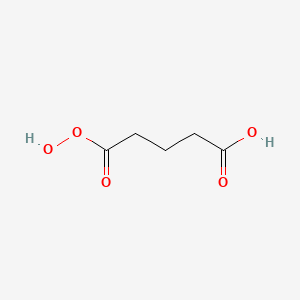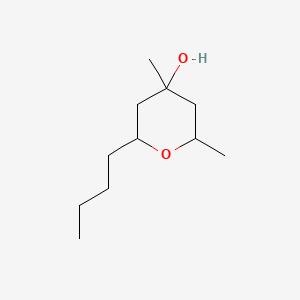
2-Butyltetrahydro-4,6-dimethyl-2H-pyran-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyltetrahydro-4,6-dimethyl-2H-pyran-4-ol is an organic compound with the molecular formula C11H22O2 It is a member of the tetrahydropyran family, which is characterized by a six-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-Butyltetrahydro-4,6-dimethyl-2H-pyran-4-ol is through Prins cyclization. This reaction involves the acid-catalyzed cyclization of homoallylic alcohols with aldehydes. For instance, the reaction between isoprenol and isovaleraldehyde in the presence of an acid catalyst can produce the desired tetrahydropyran derivative .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be optimized using various catalysts. Iron-modified silica catalysts have been shown to be effective in this process. The reaction conditions typically involve the use of iron nitrate or iron chloride as the catalyst, with the reaction being carried out under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
2-Butyltetrahydro-4,6-dimethyl-2H-pyran-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2-Butyltetrahydro-4,6-dimethyl-2H-pyran-4-ol has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules.
Biology: This compound can be used in the study of biological pathways and mechanisms.
Industry: It is used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 2-Butyltetrahydro-4,6-dimethyl-2H-pyran-4-ol involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which it is used. For example, in biological systems, it may interact with enzymes or receptors to exert its effects. In chemical reactions, it may act as a nucleophile or electrophile, depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
2-Isobutyl-4-methyltetrahydro-2H-pyran-4-ol: This compound is similar in structure but has different substituents on the pyran ring.
2,2-Dimethyltetrahydropyran-4-one: This compound has a similar pyran ring structure but with different functional groups
Uniqueness
2-Butyltetrahydro-4,6-dimethyl-2H-pyran-4-ol is unique due to its specific substituents, which can influence its reactivity and applications. Its butyl and dimethyl groups provide distinct chemical properties that differentiate it from other similar compounds.
Properties
CAS No. |
84473-82-5 |
|---|---|
Molecular Formula |
C11H22O2 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
2-butyl-4,6-dimethyloxan-4-ol |
InChI |
InChI=1S/C11H22O2/c1-4-5-6-10-8-11(3,12)7-9(2)13-10/h9-10,12H,4-8H2,1-3H3 |
InChI Key |
GLZDYSFULFXMRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CC(CC(O1)C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


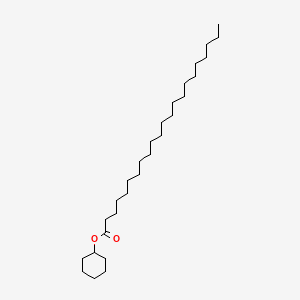

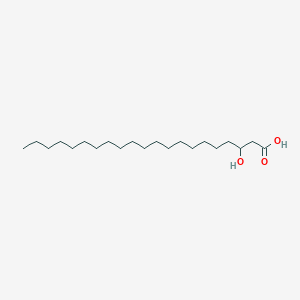
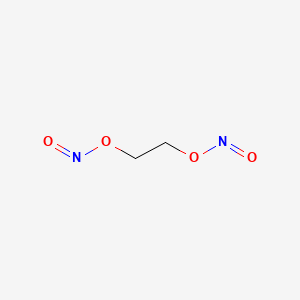
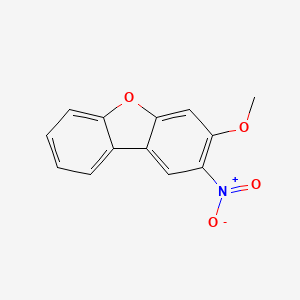
![(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,10,11-tetrahydroxy-9-(1-hydroxyethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12652954.png)
